molecular formula C11H15N3O2S3 B2781775 5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole CAS No. 1396861-99-6

5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole

Cat. No. B2781775
CAS RN: 1396861-99-6
M. Wt: 317.44
InChI Key: MTURLGWABFJVHU-UHFFFAOYSA-N
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Description

5-[(Dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole, also known as DMTS, is a synthetic compound that has been widely used in scientific research. This compound has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives can act as inhibitors of acetolactate synthase (als; ec 2216), also known as acetohydroxyacid synthase (AHAS; EC 2216) . This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine . By inhibiting this enzyme, the compound disrupts protein synthesis, interferes with DNA synthesis, and hampers cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The compound’s action on the ALS enzyme affects the biochemical pathway responsible for the synthesis of branched-chain amino acids . This disruption leads to a cascade of effects, including the disruption of protein synthesis and DNA synthesis, which in turn affects cell division and growth .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

The result of the compound’s action is the disruption of protein and DNA synthesis, which hampers cell division and growth, ultimately leading to cell death . This makes it potentially useful in applications such as antimicrobial, antifungal, and antitumor treatments .

properties

IUPAC Name

5-[(dimethylsulfamoylamino)methyl]-4-methyl-2-thiophen-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S3/c1-8-10(7-12-19(15,16)14(2)3)18-11(13-8)9-5-4-6-17-9/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTURLGWABFJVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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